

A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-Hepten-1-ol

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Compound of Interest

Compound Name: 4-Hepten-1-ol

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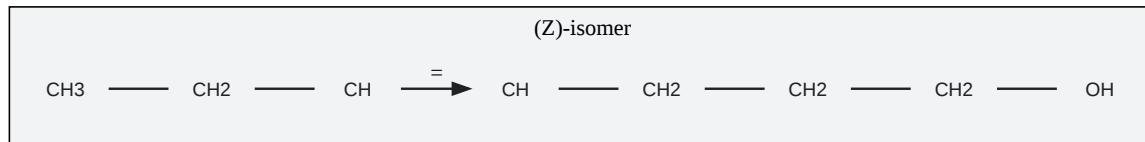
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data available for the **cis ((Z)-4-Hepten-1-ol)** and **trans ((E)-4-Hepten-1-ol)** isomers of **4-Hepten-1-ol**, a key aliphatic alcohol. This document compiles known Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to facilitate its identification and characterization in research and development settings.

Molecular Structure

The structural formula of **4-Hepten-1-ol** is C₇H₁₄O, with a molecular weight of approximately 114.19 g/mol .^{[1][2]} The molecule contains a seven-carbon chain with a double bond between carbons 4 and 5, and a primary alcohol group at position 1.

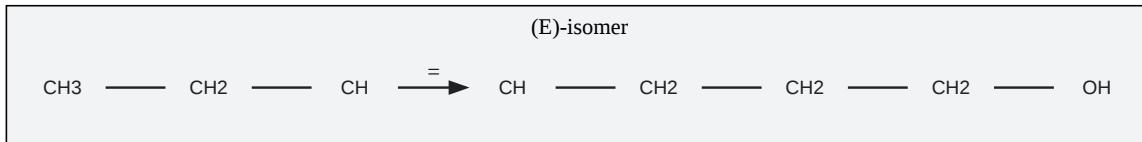
- DOT Script for **(Z)-4-Hepten-1-ol** Structure



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(Z)-4-Hepten-1-ol Structure

- DOT Script for (E)-4-Hepten-1-ol Structure



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(E)-4-Hepten-1-ol Structure

Spectroscopic Data

The following tables summarize the available spectroscopic data for the isomers of **4-Hepten-1-ol**.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule.

Table 1: ¹H NMR Chemical Shifts (δ) for (Z)-4-Hepten-1-ol

Assignment	Chemical Shift (ppm)
Olefinic H (H-4, H-5)	5.49, 5.34
-CH ₂ -OH (H-1)	3.620
Allylic H (H-3)	2.102
Allylic H (H-6)	2.047
-CH ₂ - (H-2)	1.620
-CH ₂ -CH ₃ (H-7)	2.72
-CH ₃ (H-8)	0.959

Note: Data obtained from ChemicalBook for a spectrum recorded at 399.65 MHz in CDCl₃. Coupling constant data was not available.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. While specific peak assignments for **4-Hepten-1-ol** are not readily available in public databases, general chemical shift ranges can be predicted.

Table 2: Predicted ¹³C NMR Chemical Shifts for **4-Hepten-1-ol**

Carbon Environment	Predicted Chemical Shift (ppm)
-CH ₃	10 - 20
-CH ₂ - (aliphatic)	20 - 40
-CH ₂ -OH	60 - 70
=CH- (alkene)	120 - 140

Note: These are approximate ranges. The specific chemical shifts will differ between the (E) and (Z) isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Key IR Absorptions for **4-Hepten-1-ol**

Functional Group	Wavenumber (cm ⁻¹)	Description
O-H stretch	~3300 (broad)	Characteristic of the alcohol hydroxyl group.
C-H stretch (sp ³)	~2850-2960	Aliphatic C-H bonds.
C=C stretch	~1650	Alkene double bond. The intensity is typically weak for symmetrically substituted alkenes.
C-O stretch	~1050	Primary alcohol C-O bond.

Note: FTIR spectra for (*Z*)-**4-Hepten-1-ol** are noted as available from Bio-Rad Laboratories/Alfa Aesar, though a detailed peak list is not publicly accessible.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and structure. The NIST WebBook provides mass spectral data for **4-Hepten-1-ol** (isomer not specified).[\[3\]](#)[\[4\]](#)

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of **4-Hepten-1-ol**

m/z	Possible Fragment
114	$[M]^+$ (Molecular Ion)
96	$[M - H_2O]^+$
81	$[M - H_2O - CH_3]^+$
67	$[C_5H_7]^+$
55	$[C_4H_7]^+$
41	$[C_3H_5]^+$

Note: The fragmentation pattern can vary slightly between the (E) and (Z) isomers. GC-MS data is available from the NIST Mass Spectrometry Data Center for both isomers.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **4-Hepten-1-ol** are not widely published. The following are general methodologies applicable to the acquisition of NMR, IR, and MS spectra for alkenols.

NMR Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the purified **4-Hepten-1-ol** isomer is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, $CDCl_3$) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Instrumentation:** Spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
- **1H NMR Acquisition:** A standard one-pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- **^{13}C NMR Acquisition:** A proton-decoupled pulse sequence is commonly used to obtain a spectrum with single lines for each unique carbon. A wider spectral width (e.g., 200-220

ppm) is required. Due to the low natural abundance of ^{13}C , a larger number of scans and a longer acquisition time are necessary. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **4-Hepten-1-ol**, the spectrum can be obtained neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
- Acquisition: The spectrum is typically recorded in the mid-infrared range (4000-400 cm^{-1}). A background spectrum of the empty salt plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

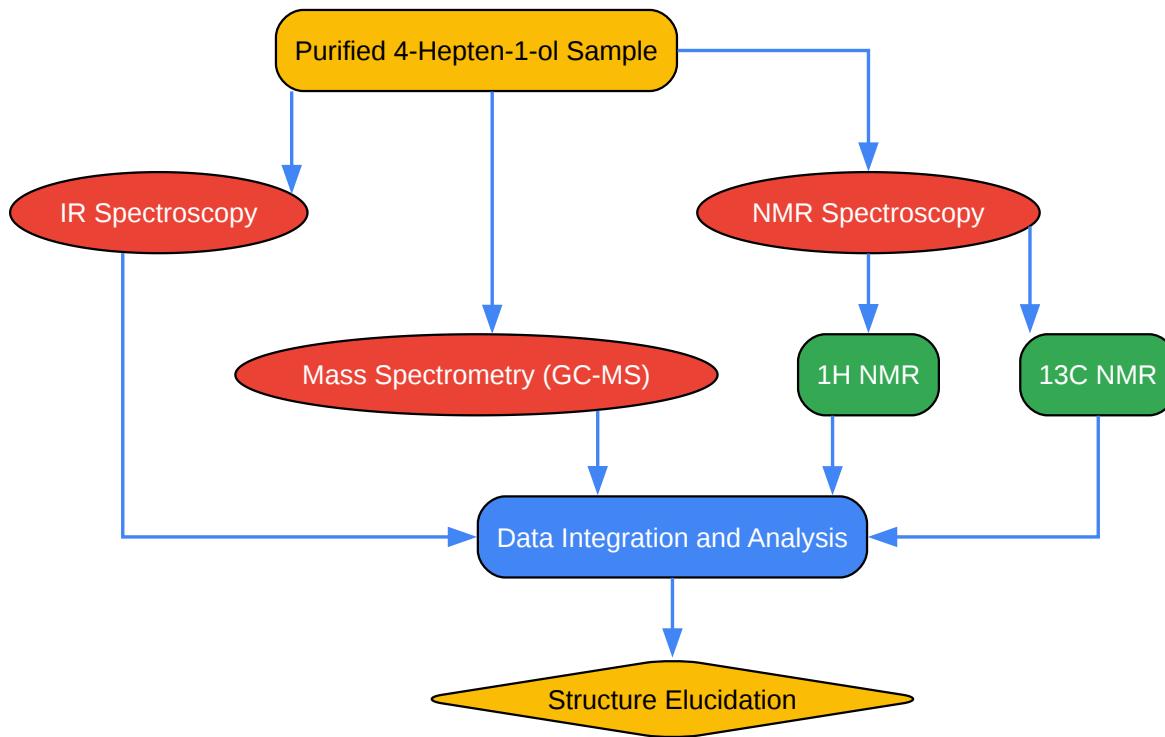
Mass Spectrometry (MS)

- Sample Introduction: For a volatile compound like **4-Hepten-1-ol**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique. The sample is injected into a gas chromatograph, where it is vaporized and separated from other components. The separated compound then enters the mass spectrometer.
- Ionization: Electron Ionization (EI) is a standard method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an unknown compound like **4-Hepten-1-ol** using a combination of spectroscopic techniques.

- DOT Script for Analytical Workflow



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Spectroscopic Analysis Workflow

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References

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